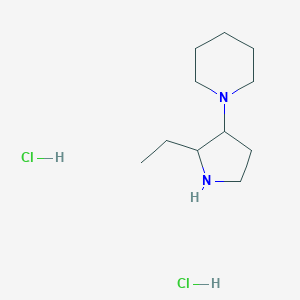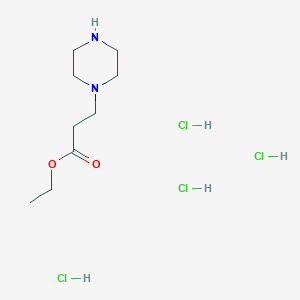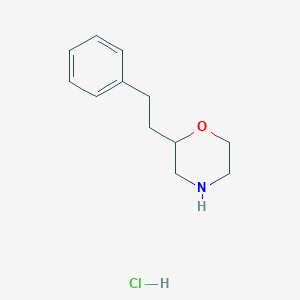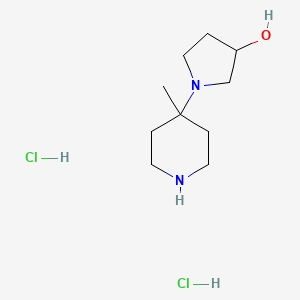![molecular formula C11H6F6N2O2 B1487467 Methyl-4,6-bis(trifluormethyl)-1H-pyrrolo[2,3-b]pyridin-2-carboxylat CAS No. 1146081-29-9](/img/structure/B1487467.png)
Methyl-4,6-bis(trifluormethyl)-1H-pyrrolo[2,3-b]pyridin-2-carboxylat
Übersicht
Beschreibung
Methyl 4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a fluorinated heter
Wissenschaftliche Forschungsanwendungen
Agrochemische Industrie
Methyl-4,6-bis(trifluormethyl)-1H-pyrrolo[2,3-b]pyridin-2-carboxylat: ist ein zentrales Strukturmotiv in aktiven agrochemischen Wirkstoffen. Seine Derivate werden hauptsächlich zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt. Die einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms in Kombination mit dem Pyridin-Rest tragen zu seiner Wirksamkeit bei .
Pharmazeutische Industrie
Mehrere pharmazeutische Produkte enthalten den Trifluormethylpyridin-(TFMP)-Rest, der Teil der vorliegenden Verbindung ist. Diese Produkte haben die Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien. Die biologischen Aktivitäten der TFMP-Derivate sind aufgrund ihrer einzigartigen Eigenschaften von Bedeutung .
Veterinärmedizin
In der Veterinärmedizin werden zwei Produkte verwendet, die den TFMP-Rest enthalten. Die Derivate der Verbindung sind wertvoll für ihre biologischen Aktivitäten, die auf die Kombination der Eigenschaften von Fluor und der Pyridinstruktur zurückzuführen sind .
Synthese fluorierter organischer Chemikalien
Die Verbindung wird zur Synthese fluorierter organischer Chemikalien verwendet, was ein wichtiges Forschungsthema ist, da die Anwendungen für diese Verbindungen immer zahlreicher werden. Die Entwicklung solcher Chemikalien ist entscheidend für Fortschritte in verschiedenen Bereichen, einschließlich Agrochemikalien und Pharmazeutika .
Entwicklung funktionaler Materialien
Die Trifluormethylgruppe, die Teil der Struktur der Verbindung ist, spielt eine wichtige Rolle bei der Entwicklung funktionaler Materialien. Dazu gehört die Herstellung neuer Materialien mit bestimmten gewünschten Eigenschaften, die in einer Vielzahl von Anwendungen eingesetzt werden können .
Katalyse und chemische Reaktionen
Die Verbindung dient als Reaktant zur Herstellung von Aminopyridinen über Aminierungsreaktionen. Sie wird auch als katalytischer Ligand zur regioselektiven Herstellung von Tetramethylbiphenylen über oxidative Kupplungsreaktionen verwendet .
Wirkmechanismus
Target of Action
Pyridine derivatives are often involved in various biological activities, including interactions with dna and proteins .
Mode of Action
The presence of the pyridine and trifluoromethyl groups might influence the compound’s reactivity and interactions with biological targets .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many pyridine derivatives are known to interact with various enzymes and receptors, potentially affecting multiple pathways .
Pharmacokinetics
The presence of fluorine atoms might influence its pharmacokinetic properties, as fluorine is often used to improve the metabolic stability of pharmaceuticals .
Result of Action
Compounds with similar structures have been used in the development of pesticides due to their superior pest control properties .
Action Environment
The stability, efficacy, and action of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The trifluoromethyl group is often used to improve the chemical stability of compounds .
Eigenschaften
IUPAC Name |
methyl 4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F6N2O2/c1-21-9(20)6-2-4-5(10(12,13)14)3-7(11(15,16)17)19-8(4)18-6/h2-3H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUATXEKVWVJEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)N=C(C=C2C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675482 | |
| Record name | Methyl 4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146081-29-9 | |
| Record name | Methyl 4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Hydroxy-5-oxo-4-azatricyclo[4.2.1.0~3,7~]nonane-9-carboxylic acid](/img/structure/B1487387.png)


![3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1487392.png)




![4-(2-Azabicyclo[2.2.1]heptan-7-yl)morpholine](/img/structure/B1487404.png)
![2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol](/img/structure/B1487405.png)

![10-Azabicyclo[4.3.1]dec-3-ene hydrochloride](/img/structure/B1487407.png)
